7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine: is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolo[3,2-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 1-bromo-2,5-diketopyrrolidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Electrophilic Substitution: The pyrrolo[3,2-d]pyrimidine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Substituted derivatives where the halogen atoms are replaced by nucleophiles.
Electrophilic Substitution: Halogenated derivatives with additional bromine or chlorine atoms.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various biologically active molecules. It serves as a building block for the development of new pharmaceuticals.
Biology: In biological research, it is used to study the interactions of heterocyclic compounds with biological targets. It helps in understanding the structure-activity relationships of pyrrolo[3,2-d]pyrimidine derivatives.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- 7-bromo-4-chloro-2-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 2-chloropyrimidine
Uniqueness: 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the pyrrolo[3,2-d]pyrimidine ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H4BrCl2N3 |
---|---|
Molecular Weight |
280.93 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4BrCl2N3/c8-3-2-11-6-5(3)12-4(1-9)13-7(6)10/h2,11H,1H2 |
InChI Key |
LVEFKYLDPUNNMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)CCl)Cl)Br |
Origin of Product |
United States |
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